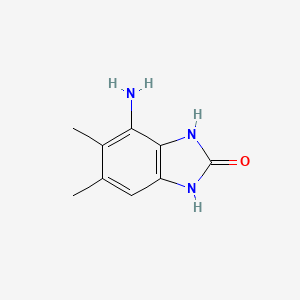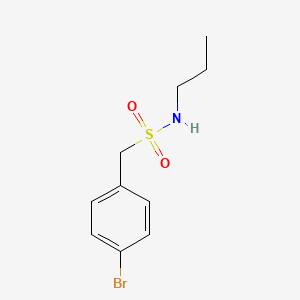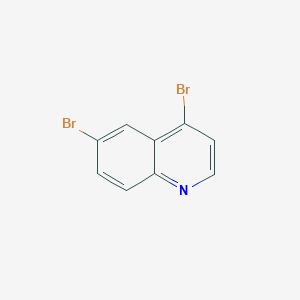
4,6-Dibromoquinoline
描述
4,6-Dibromoquinoline is a chemical compound with the molecular formula C9H5Br2N It is a derivative of quinoline, characterized by the presence of two bromine atoms at the 4th and 6th positions of the quinoline ring
作用机制
Target of Action
The primary targets of 4,6-Dibromoquinoline are related to metal ion homeostasis . Specifically, it has been found to be highly sensitive to yeast deletion strains such as cox17Δ, ssa1Δ, and aft2Δ . These strains are involved in the regulation of copper and iron homeostasis, which are essential for various biological processes .
Mode of Action
This compound interacts with its targets by affecting the homeostasis of metal ions. It has been suggested that the compound exerts its antifungal effect through a unique, previously unexploited mechanism . The exact interaction between this compound and its targets is still under investigation.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in metal ion homeostasis. Disruption of these pathways can lead to a variety of downstream effects, including changes in cellular growth and function . .
Result of Action
This compound exhibits potent antifungal activity. It inhibits the growth of pertinent species of Candida (chiefly C. albicans), Cryptococcus, and Aspergillus at a concentration as low as 0.5 μg/mL . Furthermore, it interferes with the expression of two key virulence factors (hyphae and biofilm formation) involved in C. albicans pathogenesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, supplementing the media with either copper or iron ions reversed the strain sensitivity to this compound, suggesting that the presence of these ions in the environment can affect the compound’s action .
生化分析
Biochemical Properties
4,6-Dibromoquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to exhibit potent antifungal and antivirulence activity by targeting metal ion homeostasis . The compound interacts with metal ions, disrupting their balance within the cell, which can inhibit the growth and virulence of certain pathogens. Additionally, this compound has been shown to bind to specific proteins, altering their function and leading to downstream effects on cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of key signaling molecules, leading to changes in gene expression patterns. This can result in altered cellular responses, such as increased or decreased proliferation, apoptosis, or differentiation. Furthermore, this compound has been observed to impact cellular metabolism by interfering with metabolic pathways and enzyme activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to metal ions, disrupting their homeostasis within the cell. This binding can inhibit the activity of metal-dependent enzymes, leading to a cascade of effects on cellular processes. Additionally, this compound can interact with specific proteins, either inhibiting or activating their function. These interactions can result in changes in gene expression, enzyme activity, and overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term effects on cellular function have also been observed, with prolonged exposure to the compound resulting in sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antifungal and antivirulence activity. At higher doses, toxic or adverse effects can occur. These effects may include cellular toxicity, organ damage, or systemic toxicity. It is important to determine the optimal dosage to achieve the desired effects while minimizing potential adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that play key roles in these pathways. For example, the compound can inhibit the activity of certain enzymes, leading to changes in metabolic flux and metabolite levels. These changes can have downstream effects on cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. The localization of the compound can determine its specific effects on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromoquinoline typically involves the bromination of quinoline derivatives. One common method includes the use of phosphorus tribromide in N,N-dimethylformamide under an inert atmosphere. The reaction proceeds as follows:
- Quinoline is dissolved in dry N,N-dimethylformamide.
- Phosphorus tribromide is added dropwise to the solution.
- The mixture is stirred under nitrogen atmosphere until the reaction is complete.
- The reaction mixture is quenched with ice and then basified with a saturated sodium bicarbonate solution.
- The product is extracted using ethyl acetate and purified via column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 4,6-Dibromoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.
Oxidation Products: Oxidized quinoline derivatives.
Reduction Products: Reduced quinoline derivatives.
科学研究应用
4,6-Dibromoquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.
Material Science: Used in the development of organic semiconductors and other advanced materials.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
相似化合物的比较
- 4,8-Dibromoquinoline
- 3,4-Dibromoquinoline
- 4-Bromoquinoline
Comparison: 4,6-Dibromoquinoline is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and interaction with other molecules.
属性
IUPAC Name |
4,6-dibromoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCNDCRRXDSYHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590612 | |
| Record name | 4,6-Dibromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927801-13-6 | |
| Record name | 4,6-Dibromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


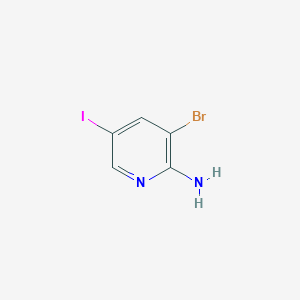
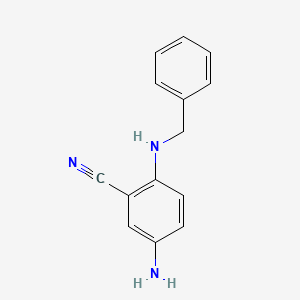
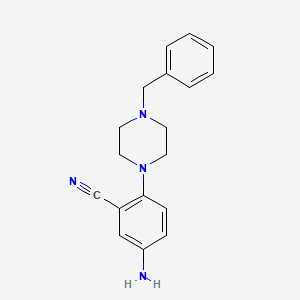
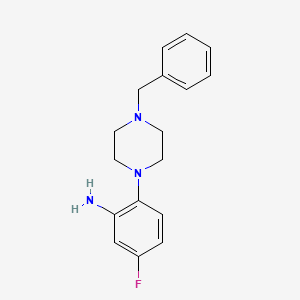
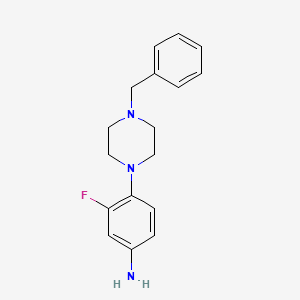
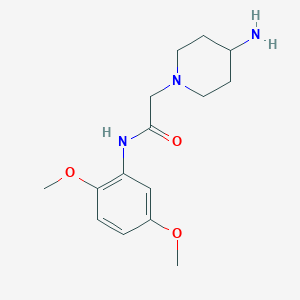

![5-Bromo-2-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B1287863.png)

